Benzophenone-d10

Description

The exact mass of the compound (2H10)Benzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

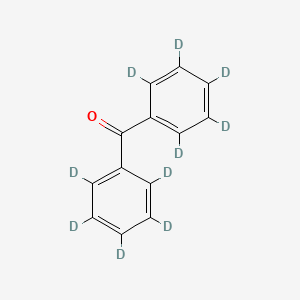

Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177110 | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-75-1 | |

| Record name | Benzophenone-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Benzophenone-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-d10, the deuterated analog of benzophenone, is a pivotal tool in various scientific disciplines, particularly in analytical and medicinal chemistry. Its isotopic labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative mass spectrometry assays.[1][2] Furthermore, its photochemical properties, similar to its non-deuterated counterpart, allow its use as a photosensitizer and in mechanistic studies of photochemical reactions.[1] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with physical and chemical properties largely similar to benzophenone, with the notable difference in molecular weight due to the presence of ten deuterium atoms.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃D₁₀O | [4] |

| Molecular Weight | 192.28 g/mol | [2][3] |

| CAS Number | 22583-75-1 | [3][4] |

| Appearance | White solid | [3] |

| Melting Point | 47-51 °C | [2][3] |

| Boiling Point | 305 °C | [2][3] |

| Isotopic Purity | ≥99 atom % D | [2][3] |

| Solubility | Soluble in organic solvents such as acetonitrile. | [5] |

Molecular Structure

Note: The following crystallographic data is for non-deuterated benzophenone and should be considered a close approximation for this compound. Minor variations may exist due to the kinetic isotope effect.

| Structural Parameter | Value |

| C-C bond length (aromatic) | ~1.39 Å |

| C=O bond length | ~1.22 Å |

| C-C-C bond angle (aromatic) | ~120° |

| C-CO-C bond angle | ~122° |

The molecule adopts a non-planar conformation, with the phenyl rings twisted out of the plane of the carbonyl group. This conformation minimizes steric hindrance between the ortho-deuterium atoms of the two rings.

Experimental Protocols

Synthesis and Purification of this compound

This compound is typically synthesized via a Friedel-Crafts acylation reaction between deuterated benzene (benzene-d6) and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Methodology:

-

Reaction Setup: A solution of benzoyl chloride in a suitable anhydrous solvent (e.g., carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Addition of Deuterated Benzene: Benzene-d6 is added dropwise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with a dilute sodium hydroxide solution to remove any unreacted benzoyl chloride and benzoic acid, followed by washing with water until neutral.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield a pure crystalline product.

Use of this compound as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the quantitative analysis of benzophenone and related compounds in various matrices, such as food and biological samples, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ppm).

-

Prepare a series of calibration standards by spiking known amounts of a certified reference standard of the analyte (e.g., benzophenone) into a blank matrix.

-

-

Sample Preparation:

-

Homogenize the sample (e.g., food product).

-

Weigh a known amount of the homogenized sample into a vial.

-

Add a precise volume of the this compound internal standard working solution to the sample.

-

Add an extraction solvent (e.g., acetonitrile) and sonicate to extract the analyte and the internal standard.

-

Centrifuge the sample to pellet any solid debris.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.2 µm) into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the prepared sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable liquid chromatography column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and this compound should be optimized for maximum sensitivity and specificity.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Caption: Logical diagram illustrating the principle of isotope dilution mass spectrometry.

References

An In-depth Technical Guide to the Synthesis and Purification of Benzophenone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Benzophenone-d10 ((C₆D₅)₂CO), a crucial deuterated internal standard and building block in pharmaceutical research and development. This document details experimental protocols, presents key quantitative data, and offers visual representations of the core chemical processes.

Introduction

This compound is the deuterated analog of benzophenone, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it is used as an internal standard to improve accuracy and precision. Its physical and chemical properties are very similar to its non-deuterated counterpart, with a notable mass shift that allows for its clear differentiation in mass spectra. This guide will focus on the two most common and effective methods for its laboratory-scale synthesis: Friedel-Crafts acylation and the Grignard reaction. Additionally, detailed purification protocols are provided to ensure high chemical and isotopic purity, which are critical for its intended applications.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, both of which require the use of deuterated starting materials to achieve the desired isotopic enrichment. The selection of the synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation using Benzene-d6

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of benzene-d6 with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). An improved procedure starting from commercially available hexadeuteriobenzene (benzene-d6) has been reported to produce this compound with high isotopic purity (> 99%)[1].

Reaction Scheme:

C₆D₆ + C₆H₅COCl ---(AlCl₃)--> C₆D₅COC₆H₅ + DCl C₆D₅COC₆H₅ + C₆D₆ ---(AlCl₃)--> (C₆D₅)₂CO + HCl

A two-step approach is often employed to maximize the incorporation of deuterium. First, an excess of benzene-d6 is reacted with benzoyl chloride to form benzophenone-d5. This intermediate is then further reacted with another equivalent of benzene-d6 to yield the final product, this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Benzene-d6 (C₆D₆)

-

Benzoyl chloride (C₆H₅COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl/DCl), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of benzoyl chloride (1 equivalent) in an excess of benzene-d6 (at least 2 equivalents).

-

Reaction: Add the benzene-d6/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% NaOH solution (2 x 50 mL), water (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Grignard Reaction with Bromobenzene-d5

An alternative synthetic route involves the use of a Grignard reagent prepared from bromobenzene-d5. This organometallic reagent is then reacted with an ester, such as ethyl benzoate, or with benzoyl chloride-d5 to form the desired product. This method is particularly useful if bromobenzene-d5 is a more readily available starting material.

Reaction Scheme:

C₆D₅Br + Mg --- (anhydrous ether) --> C₆D₅MgBr C₆D₅MgBr + C₆H₅COOC₂H₅ --> (C₆D₅)(C₆H₅)C(OMgBr)(OC₂H₅) --(H₃O⁺)--> (C₆D₅)(C₆H₅)CO

To achieve full deuteration, benzoyl chloride-d5 would be used in place of ethyl benzoate.

Experimental Protocol: Grignard Reaction

Materials:

-

Bromobenzene-d5 (C₆D₅Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl benzoate (or benzoyl chloride-d5)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (optional, for initiation)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if necessary to initiate the reaction. Add a solution of bromobenzene-d5 (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene-d5 solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ester: Cool the Grignard reagent to 0 °C. Add a solution of ethyl benzoate (0.8 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The purification of this compound is critical to remove any unreacted starting materials, by-products, and to ensure high chemical and isotopic purity. The two most effective methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For benzophenone, ethanol or petroleum ether are commonly used solvents.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethanol (95% or absolute) or Petroleum Ether

-

Hot plate

-

Erlenmeyer flask

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol or petroleum ether by gently heating on a hot plate.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For the separation of this compound from impurities with similar solubility profiles, column chromatography is the preferred method. Silica gel is the most common stationary phase for this purpose.

Experimental Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate). The polarity can be gradually increased to facilitate the elution of the product.

-

Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical and Isotopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | (C₆D₅)₂CO | [2] |

| Molecular Weight | 192.28 g/mol | [2] |

| Melting Point | 47-51 °C | [2] |

| Boiling Point | 305 °C | [2] |

| Isotopic Purity | > 99 atom % D | [1][2] |

| Appearance | White solid | [2] |

Table 2: Comparison of Synthesis Methods

| Synthesis Method | Key Starting Materials | Catalyst | Typical Yield | Isotopic Purity | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Benzene-d6, Benzoyl Chloride | AlCl₃ | Moderate to High | > 99%[1] | High isotopic purity achievable, well-established reaction. | Requires stoichiometric amounts of Lewis acid, generates acidic waste. |

| Grignard Reaction | Bromobenzene-d5, Ethyl Benzoate | - | Moderate to High | Dependent on starting material purity | Versatile, can use different electrophiles. | Grignard reagents are highly moisture-sensitive. |

Visualization of Key Processes

Caption: Synthetic pathways to this compound.

Caption: General purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of signals in the aromatic region (around 7.2-7.8 ppm) confirms a high level of deuteration. The presence of any residual proton signals can be used to quantify the isotopic purity.

-

¹³C NMR: The spectrum will be similar to that of non-deuterated benzophenone, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling. The carbonyl carbon signal is expected around 196 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic distribution. The molecular ion peak for this compound should be observed at m/z = 192.28. The relative intensities of the M+1, M+2, etc. peaks will indicate the isotopic enrichment.

Conclusion

The synthesis and purification of this compound are critical processes for providing high-quality material for research and development in the pharmaceutical and chemical industries. Both Friedel-Crafts acylation and Grignard reaction methodologies offer viable routes to this important isotopically labeled compound. Careful execution of the synthesis and rigorous purification are paramount to achieving the high chemical and isotopic purity required for its applications as an internal standard and a synthetic building block. The protocols and data presented in this guide provide a solid foundation for the successful preparation and characterization of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Benzophenone-d10 Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of solid Benzophenone-d10. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and provides visual workflows to illustrate the logical processes involved in physical property determination.

Core Physical and Chemical Properties

This compound, the deuterated analog of benzophenone, is a white solid at room temperature.[1][2] The substitution of all ten hydrogen atoms with deuterium alters its mass, making it a valuable tool in various analytical techniques, particularly in studies involving isotopic labeling where it can serve as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4] While its chemical behavior is similar to its non-deuterated counterpart, its physical properties can show slight differences.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound solid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃D₁₀O | [3] |

| Molecular Weight | 192.28 g/mol | [3][5][6] |

| Physical Form | Solid | [1][2][7] |

| Appearance | White Solid | [3] |

| Melting Point | 47 - 51 °C | [1][2][7] |

| Boiling Point | 305 °C | [1][2][7] |

| Isotopic Purity | ≥98 atom % D | [8] |

| CAS Number | 22583-75-1 | [3] |

Experimental Protocols for Physical Characterization

Accurate determination of the physical characteristics of a solid compound like this compound is crucial for its identification, purity assessment, and application in further research. The following sections detail the standard experimental methodologies for key physical property measurements.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a controlled rate, typically a rapid initial heating to approach the expected melting point, followed by a slower rate (e.g., 1-2 °C per minute) near the melting range to ensure accuracy.[1][3]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of its deuterated phenyl rings and the carbonyl group.

Methodology: KBr Pellet Technique

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a homogeneous powder is obtained.

-

Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹³C NMR would be the most informative, while ¹H NMR would show the absence of proton signals, confirming its deuteration.

Methodology: Solid-State NMR (ssNMR) or Solution-State NMR

-

Sample Preparation (Solution-State): A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹³C).

-

Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The acquisition parameters, such as pulse angle and relaxation delay, are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The FID is then subjected to a Fourier transform to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of solid this compound (e.g., 10 mg) is placed in a series of small test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

-

Observation: The mixture is agitated vigorously for a set period. The solubility is then observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.

-

Systematic Testing: The process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. scribd.com [scribd.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Benzophenone-d10 (CAS: 22583-75-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-d10, with the CAS number 22583-75-1, is the deuterated analogue of benzophenone. In this stable isotope-labeled compound, all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound, with a focus on its role as an internal standard in quantitative analyses.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 22583-75-1 | [1][2][3] |

| Molecular Formula | C₁₃D₁₀O | [2] |

| Molecular Weight | 192.28 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C (refrigerator) for long term storage | [2][5] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 47-51 °C | [1] |

| Boiling Point | 305 °C | [1] |

| Flash Point | 138 °C (closed cup) | [1] |

Purity and Isotopic Abundance

| Parameter | Value | Reference(s) |

| Isotopic Purity (atom % D) | ≥ 99% | [1][3] |

| Chemical Purity (HPLC) | >95% to 99.79% | [2][5] |

Spectroscopic Data

The presence of deuterium atoms significantly alters the spectroscopic properties of this compound compared to unlabeled benzophenone, particularly in mass spectrometry and vibrational spectroscopy.

Mass Spectrometry

The key feature of this compound in mass spectrometry is its mass shift of +10 atomic mass units compared to the unlabeled compound.[1] This distinct mass difference is fundamental to its use as an internal standard.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectra of this compound have been studied, and the fundamental frequencies have been assigned based on isotopic frequency shifts.[6] These spectra can be used for structural confirmation and purity assessment.

Analytical Applications

The primary application of this compound is as an internal standard or surrogate in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of benzophenone and its derivatives in various matrices.

Use as an Internal Standard

This compound is an ideal internal standard for the analysis of benzophenone due to the following reasons:

-

Similar Chemical and Physical Properties: It behaves almost identically to the analyte during extraction, derivatization, and chromatography.

-

Distinct Mass Spectrometric Signal: It is easily distinguished from the analyte by its higher mass, preventing signal overlap.

-

Co-elution with the Analyte: It typically elutes at the same retention time as the analyte, ensuring that any matrix effects or variations in instrument performance affect both compounds similarly.

Experimental Protocols

While specific experimental conditions will vary depending on the sample matrix and analytical instrumentation, the following provides a detailed, generalized protocol for the quantification of benzophenone in a solid matrix (e.g., breakfast cereal) using GC-MS with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[8][9]

General Protocol for Quantification of Benzophenone in a Solid Matrix using GC-MS

1. Standard and Sample Preparation

-

Stock Solutions: Prepare a stock solution of benzophenone and a separate stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the benzophenone stock solution into a blank matrix extract. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. The concentration range should bracket the expected concentration of the analyte in the samples.

-

Sample Preparation:

-

Homogenize the solid sample.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add an appropriate extraction solvent (e.g., a mixture of dichloromethane and acetonitrile, 1:1 v/v).[8]

-

Extract the analytes using a method such as ultrasonic extraction.[8]

-

Centrifuge the sample to separate the solid and liquid phases.

-

Collect the supernatant (the extract).

-

2. Sample Clean-up (Optional but Recommended)

-

To remove interfering matrix components, a clean-up step using Solid Phase Extraction (SPE) with a silica cartridge is often employed.[8]

-

Condition the SPE cartridge with the extraction solvent.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes and the internal standard with a stronger solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A suitable capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.

-

GC Conditions (Typical):

-

Inlet Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both benzophenone (e.g., m/z 105, 182) and this compound (e.g., m/z 110, 192).

-

4. Data Analysis

-

Integrate the peak areas of the selected ions for both benzophenone and this compound in the chromatograms of the standards and samples.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

-

Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

-

Determine the concentration of benzophenone in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve to determine the corresponding concentration ratio.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. scbt.com [scbt.com]

- 4. (2H10)Benzophenone | C13H10O | CID 3035154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 22583-75-1 | LGC Standards [lgcstandards.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Linchpin of Precision: A Technical Guide to the Isotopic Purity of Benzophenone-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzophenone-d10, a critical deuterated internal standard used in quantitative analysis. This document delves into its synthesis, purification, and the rigorous analytical methodologies required to ascertain its isotopic purity. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in achieving the highest levels of accuracy and precision in their analytical endeavors.

Introduction to this compound

This compound, with the chemical formula (C₆D₅)₂CO, is the deuterated analogue of benzophenone. In this molecule, all ten hydrogen atoms on the two phenyl rings are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analyses, particularly in complex matrices such as biological fluids. Its primary application lies in its ability to mimic the chemical and physical properties of the non-deuterated benzophenone analyte, while being distinguishable by its higher mass. This allows for the correction of variability in sample preparation and instrument response.

Synthesis and Purification of this compound

The synthesis of this compound with high isotopic enrichment is crucial for its function as a reliable internal standard. A common and effective method is the Friedel-Crafts acylation of benzene-d6 with benzoyl chloride, followed by appropriate purification steps.

Synthesis via Friedel-Crafts Acylation

A proven method for synthesizing this compound involves the reaction of commercially available benzene-d6 with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2][3][4].

Reaction:

C₆D₆ + C₆H₅COCl --(AlCl₃)--> (C₆D₅)(C₆H₅)CO + DCl

To achieve fully deuterated this compound, benzoyl chloride-d5 would be used in place of standard benzoyl chloride.

C₆D₆ + C₆D₅COCl --(AlCl₃)--> (C₆D₅)₂CO + DCl

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous benzene-d6 (e.g., 1.0 equivalent)[3]. The flask should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath.

-

Addition of Benzoyl Chloride-d5: Slowly add benzoyl chloride-d5 (e.g., 1.0 equivalent) dropwise from the dropping funnel with continuous stirring[3]. The rate of addition should be controlled to maintain a gentle evolution of deuterium chloride (DCl) gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex[3].

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Washing: Combine the organic extracts and wash them sequentially with a dilute sodium hydroxide solution (to remove any unreacted benzoyl chloride-d5 and benzoic acid-d5), followed by water until the washings are neutral[3].

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

References

An In-depth Technical Guide to Benzophenone-d10

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzophenone-d10, a deuterated form of benzophenone. It details its chemical and physical properties, common applications, and a specific experimental protocol for its use as an internal standard in analytical chemistry.

Core Compound Information

This compound is a stable, isotopically labeled version of benzophenone where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium.[1] This substitution is critical for its primary application as an internal standard in mass spectrometry-based analyses.[1] The "d10" designation signifies the presence of ten deuterium atoms.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | (C₆D₅)₂CO or C₁₃D₁₀O[1][2][3][4] |

| Molecular Weight | 192.28 g/mol [2][3][4][5] |

| CAS Number | 22583-75-1[2][3][4] |

| Appearance | White solid |

| Melting Point | 47-51 °C[3] |

| Boiling Point | 305 °C[3] |

| Isotopic Purity | ≥98 atom % D[4] |

Applications in Research and Development

The primary utility of this compound stems from its use as an internal standard in analytical methods, particularly those involving mass spectrometry.[1] When a known quantity of an internal standard is added to a sample, it allows for the accurate quantification of an analyte by correcting for variations that can occur during sample preparation, injection, and analysis.[6][7]

This compound is an ideal internal standard for the analysis of benzophenone and its derivatives for several reasons:

-

Similar Chemical Behavior : It behaves almost identically to the non-deuterated analyte during extraction and chromatography.[1]

-

Mass Shift : Its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.

-

Minimal Isotopic Effect : The deuterium substitution has a negligible effect on its retention time in most chromatographic systems.

It is frequently used in studies monitoring benzophenone-type UV filters in various matrices, including environmental samples, food products, and biological tissues like the human placenta.[4][8]

Experimental Protocol: Quantification of Benzophenone in Breakfast Cereal using GC-MS

This section details a generalized experimental protocol for the determination of benzophenone in a food matrix, using this compound as an internal standard. This protocol is based on established methodologies for analyzing benzophenones in complex samples.[9][10]

Materials and Reagents

-

Analytes: Benzophenone

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Dichloromethane

-

Reagents: QuEChERS extraction salts, Dispersive SPE (dSPE) cleanup tubes

-

Sample: Homogenized breakfast cereal

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzophenone and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the benzophenone stock solution to concentrations ranging from 50 to 1000 µg/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Sample Hydration & Spiking: Weigh 10 g of homogenized cereal into a 50 mL centrifuge tube. Add 10 mL of water and mix. Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.[9]

-

Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts. Shake vigorously for 5 minutes and then centrifuge for 10 minutes.[9]

-

Cleanup (dSPE): Transfer 5 mL of the acetonitrile supernatant to a dSPE cleanup tube. Vortex for 1 minute and centrifuge for 5 minutes.[9]

-

Final Extract: Transfer 1 mL of the cleaned extract into a GC vial for analysis.[9]

GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Injection: Inject 1 µL of the final extract onto the GC column.

-

Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both benzophenone and this compound.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of this compound against the concentration of the benzophenone standards.

-

Quantification: Calculate the concentration of benzophenone in the sample extract using the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process.

Caption: Workflow for Benzophenone Quantification.

Caption: Logic of Internal Standard Calibration.

References

- 1. CAS 22583-75-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. hpc-standards.com [hpc-standards.com]

- 4. Benzophenone (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-183-5 [isotope.com]

- 5. (2H10)Benzophenone | C13H10O | CID 3035154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. nebiolab.com [nebiolab.com]

- 8. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Benzophenone-d10 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzophenone-d10 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents detailed solubility data for its non-deuterated analogue, benzophenone. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making this data a reliable proxy for estimating the solubility of this compound. This document also outlines a detailed experimental protocol for determining the solubility of such compounds.

Executive Summary

This compound, a deuterated form of benzophenone, is a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based studies. Its solubility is a critical parameter for sample preparation, formulation development, and the design of various experimental assays. This guide summarizes the available solubility data, provides a robust experimental methodology for its determination, and illustrates the logical workflow for solubility assessment.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, a study by Ouyang et al. (2018) provides detailed solubility data for non-deuterated benzophenone in a range of organic solvents at various temperatures.[1][2] Given that deuterium substitution has a negligible effect on the intermolecular forces governing solubility, this data serves as a strong reference.

A specific data point indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.

Table 1: Solubility of Benzophenone (Non-deuterated) in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of benzophenone in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K, as determined by a gravimetric method.[1][2]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | Isopropanol | 1-Butanol | Isobutanol | 1-Octanol | Acetonitrile | Acetone | Ethyl Acetate | Methyl Acetate | Water |

| 278.15 | 0.2985 | 0.2841 | 0.2693 | 0.2512 | 0.2487 | 0.2391 | 0.1876 | 0.1687 | 0.4312 | 0.3876 | 0.3543 | 0.0001 |

| 283.15 | 0.3254 | 0.3098 | 0.2932 | 0.2743 | 0.2711 | 0.2609 | 0.2045 | 0.1841 | 0.4621 | 0.4154 | 0.3812 | 0.0001 |

| 288.15 | 0.3543 | 0.3375 | 0.3191 | 0.2994 | 0.2955 | 0.2847 | 0.2234 | 0.2015 | 0.495 | 0.4452 | 0.4101 | 0.0001 |

| 293.15 | 0.3852 | 0.3672 | 0.347 | 0.3265 | 0.3219 | 0.3105 | 0.2443 | 0.2209 | 0.53 | 0.477 | 0.441 | 0.0001 |

| 298.15 | 0.4181 | 0.3989 | 0.3769 | 0.3556 | 0.3503 | 0.3383 | 0.2672 | 0.2423 | 0.567 | 0.5108 | 0.4739 | 0.0001 |

| 303.15 | 0.453 | 0.4326 | 0.4088 | 0.3867 | 0.3807 | 0.3681 | 0.2921 | 0.2657 | 0.606 | 0.5466 | 0.5088 | 0.0002 |

| 308.15 | 0.49 | 0.4683 | 0.4427 | 0.4198 | 0.4131 | 0.3999 | 0.319 | 0.2911 | 0.647 | 0.5844 | 0.5457 | 0.0002 |

| 313.15 | 0.529 | 0.506 | 0.4786 | 0.4549 | 0.4475 | 0.4337 | 0.3479 | 0.3185 | 0.69 | 0.6242 | 0.5846 | 0.0002 |

| 318.15 | 0.57 | 0.5457 | 0.5165 | 0.492 | 0.4839 | 0.4695 | 0.3788 | 0.3479 | 0.735 | 0.666 | 0.6255 | 0.0002 |

Data extracted from Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1][2]

Qualitatively, benzophenone is described as practically insoluble in water but soluble in organic solvents such as alcohol, acetone, ether, acetic acid, chloroform, and benzene.[3]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in various organic solvents. This protocol is based on the gravimetric method, which is a reliable and widely used technique for generating accurate solubility data.[1][2][4][5][6]

3.1 Materials and Apparatus

-

This compound (or other solid solute)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath

-

Analytical balance (readability ± 0.0001 g)

-

Isothermal jacketed glass vials

-

Magnetic stirrer and stir bars

-

Syringes with 0.45 μm filters

-

Pre-weighed weighing bottles

-

Drying oven

3.2 Procedure

-

Sample Preparation: Add an excess amount of the solid solute (this compound) to a known mass of the chosen solvent in an isothermal jacketed glass vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. This may take several hours.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle and record the total mass.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: After the solvent has completely evaporated, cool the weighing bottle in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the solute and the solvent in the sample can be determined by subtraction. The mole fraction solubility can then be calculated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric method workflow for solubility determination.

Logical Application of Solubility Data

This diagram illustrates the central role of solubility data in various stages of research and development.

Caption: The role of solubility data in R&D.

Conclusion

While specific quantitative solubility data for this compound remains scarce, the data for its non-deuterated counterpart provides a robust and reliable foundation for its use in research and development. The provided experimental protocol offers a clear pathway for generating precise solubility data for this compound or any other solid organic compound in various solvents. Understanding the solubility of this compound is essential for its effective application as an internal standard and for the development of new analytical methods and formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. cefns.nau.edu [cefns.nau.edu]

A Comprehensive Technical Guide to the Safe Handling of Benzophenone-d10 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Benzophenone-d10 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical and Physical Properties

This compound is the deuterated form of benzophenone, where all ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry.[1][2] While its chemical behavior is similar to its non-deuterated counterpart, its physical properties may be slightly altered.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃D₁₀O |

| Molecular Weight | 192.28 g/mol [1] |

| CAS Number | 22583-75-1[3] |

| Appearance | White solid/crystalline powder[4][5] |

| Melting Point | 47 - 51 °C[1] |

| Boiling Point | 305 °C[1] |

| Solubility | Soluble in organic solvents such as acetone, acetic acid, benzene, and methanol; insoluble in water.[4] |

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health and environmental effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Carcinogenicity | 1B | H350: May cause cancer[1][6][7] | Danger | |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed[1][6][7] | Danger | |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects[1][6][7] | - |

Potential Acute Health Effects:

-

Eyes: May cause eye irritation.[3]

-

Skin: May be harmful if absorbed through the skin and may cause skin irritation.[3]

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side shields or goggles are recommended.[1][8]

-

Skin Protection: Wear protective gloves and a lab coat. The choice of glove material should be based on the solvent being used and consideration of penetration times and rates of diffusion.[1][8] Immediately change contaminated clothing.[1]

-

Respiratory Protection: Respiratory protection is required when dusts are generated. Use a NIOSH-approved respirator with a P3 filter.[1]

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][9]

-

Wash hands and face thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[6]

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[1][4]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.[1]

-

Store at room temperature (around 20°C) away from light and moisture.[1][10] For long-term storage of solutions, -20°C or -80°C may be recommended.[4][11]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][12]

Emergency Procedures

A clear understanding of emergency protocols is essential when working with hazardous chemicals.

First-Aid Measures

-

After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek medical advice if discomfort or irritation persists.[1][8]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[8]

-

After Ingestion: Rinse mouth thoroughly. Do not induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][8]

Accidental Release Measures

-

Evacuate personnel from the danger area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid dispersal of dust. If appropriate, moisten first to prevent dusting.[13]

-

Carefully sweep up the spilled substance and place it into a sealed container for disposal.[12]

-

Clean the affected area thoroughly.

-

Prevent the product from entering drains, sewers, or waterways.[1][8]

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations. Do not dispose of with household garbage or allow the product to reach the sewage system.[8] It is the responsibility of the waste generator to properly characterize all waste materials.[8]

Experimental Protocols

This compound is commonly used in laboratory settings as an internal standard for quantitative analysis and in photochemical studies.

Use as an Internal Standard in GC-MS or LC-MS Analysis

Objective: To accurately quantify the concentration of a target analyte in a sample by using this compound as an internal standard to correct for variations in sample preparation and instrument response.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target analyte into a blank matrix. Add a fixed amount of the this compound internal standard solution to each calibration standard.

-

Sample Preparation: Extract the target analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Add the same fixed amount of the this compound internal standard solution to the sample extract before the final volume adjustment.

-

Instrumental Analysis: Analyze the calibration standards and the sample extracts using GC-MS or LC-MS.

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

Photochemical Reaction Studies

Objective: To investigate a photochemical reaction where this compound can act as a photosensitizer.

Methodology:

-

Reactant Preparation: In a suitable reaction vessel (e.g., a quartz tube), dissolve this compound and the substrate of interest in an appropriate deoxygenated solvent (e.g., isopropanol, cyclohexane).[5]

-

Reaction Setup: Place the reaction vessel in a photoreactor equipped with a UV lamp of the appropriate wavelength. Ensure the setup is properly shielded to prevent UV exposure to personnel.

-

Irradiation: Irradiate the reaction mixture for a specified period while maintaining a constant temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques such as GC, HPLC, or NMR spectroscopy.

-

Product Isolation and Characterization: Upon completion of the reaction, isolate the product(s) using appropriate purification techniques (e.g., chromatography). Characterize the structure of the product(s) using spectroscopic methods (e.g., NMR, MS, IR).

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for Spills

Caption: A decision-making workflow for responding to a this compound spill.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. clearsynth.com [clearsynth.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. lulab.gatech.edu [lulab.gatech.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 8. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scicom.favv-afsca.be [scicom.favv-afsca.be]

- 10. Benzophenone (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-183-5 [isotope.com]

- 11. This compound D 99atom 22583-75-1 [sigmaaldrich.com]

- 12. Benzophenone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Commercial Suppliers of High-Purity Benzophenone-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Benzophenone-d10, its applications as an internal standard in analytical testing, and its known interactions with biological signaling pathways. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality reagents and designing robust experimental protocols.

High-Purity this compound: Commercial Availability and Specifications

This compound, the deuterated analog of benzophenone, is a critical reagent for sensitive and accurate quantification of benzophenone and its derivatives in various matrices. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.[1][2]

A variety of commercial suppliers offer high-purity this compound. The table below summarizes the product specifications from several prominent suppliers to facilitate comparison.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | Varies by lot | 99 atom % D | - | 22583-75-1 | (C₆D₅)₂CO | 192.28 |

| LGC Standards | TRC-B204982 | - | >95% (HPLC)[3] | 22583-75-1[3] | C₁₃D₁₀O | 192.28 |

| MedChemExpress | HY-Y0546S | - | 99.63%[1] | 22583-75-1[1] | C₁₃D₁₀O | 192.28 |

| Santa Cruz Biotechnology | sc-210145 | 99%[4] | - | 22583-75-1[4] | (C₆D₅)₂CO[4] | 192.28[4] |

| Clearsynth | CS-C-00287 | - | 99.79% (HPLC)[5] | 22583-75-1[5] | C₁₃D₁₀O[5] | 192.28[5] |

| Cambridge Isotope Laboratories | DLM-183 | 98% | - | 22583-75-1[6] | (C₆D₅)₂CO[6] | 192.28[6] |

| CDN Isotopes | D-0263 | 99 atom % D | - | 22583-75-1 | C₆D₅COC₆D₅ | 192.28 |

Note: Purity specifications can be lot-specific. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information.[4]

Experimental Protocol: Quantification of Benzophenone in Biological Matrices using LC-MS/MS with this compound Internal Standard

This section outlines a general methodology for the extraction and quantification of benzophenone from a biological matrix (e.g., human placental tissue) using this compound as an internal standard.[7]

1. Sample Preparation and Extraction

-

Internal Standard Spiking: To a known weight of the homogenized biological sample, add a precise volume of a standard solution of this compound.

-

Extraction: Add an appropriate organic solvent, such as ethyl acetate, to the sample.[7] Vortex or sonicate the mixture to ensure thorough extraction of the analytes.

-

Phase Separation: Centrifuge the sample to separate the organic layer containing the analytes from the aqueous and solid components.

-

Evaporation and Reconstitution: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of the initial mobile phase.

2. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of benzophenone from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both benzophenone and this compound are monitored. For example:

3. Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of benzophenone and a constant concentration of this compound.

-

Data Analysis: The concentration of benzophenone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

Benzophenone and its Interaction with Biological Signaling Pathways

Recent studies have indicated that benzophenone and its derivatives can exert biological effects by interacting with cellular signaling pathways. Notably, Benzophenone-1 (BP-1), a metabolite of benzophenone, has been shown to possess xenoestrogenic activity.[8] Research has demonstrated that BP-1 can bind to the estrogen receptor alpha (ERα) and trigger a cascade of downstream signaling events.

One of the key pathways affected is the Wnt/β-catenin signaling pathway.[8] The binding of BP-1 to ERα can lead to the interaction of ERα with β-catenin, a central component of the Wnt pathway. This interaction promotes the translocation of β-catenin from the cytoplasm into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation and migration.[8] The aberrant activation of this pathway has been implicated in the proliferation and metastasis of certain cancer cells.[8]

The following Graphviz diagram illustrates the signaling pathway initiated by Benzophenone-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scicom.favv-afsca.be [scicom.favv-afsca.be]

- 3. This compound | CAS 22583-75-1 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Benzophenone (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-183-5 [isotope.com]

- 7. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Benzophenone-d10 as an Internal Standard in GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard is a critical technique to control for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated standards, such as Benzophenone-d10, are considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, derivatization, and chromatography.[1][2] This co-elution corrects for matrix effects and variations in analytical conditions, leading to more reliable and reproducible quantification.

This compound is the deuterated analog of benzophenone, a compound used in various applications, including as a photoinitiator in UV-cured inks for food packaging and as a UV filter in personal care products.[3][4] Consequently, the quantification of benzophenone in food, environmental, and biological matrices is of significant interest. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the GC-MS quantification of benzophenone and related compounds.

Principle of Internal Standardization with this compound

The principle of using this compound as an internal standard relies on adding a known amount of the deuterated compound to every sample, calibrator, and quality control sample. The analyte (benzophenone) and the internal standard (this compound) are then extracted and analyzed simultaneously by GC-MS. Since both compounds have nearly identical retention times and ionization efficiencies, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the ratio of the peak areas against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve. This ratiometric approach significantly improves the accuracy and precision of the analysis by compensating for variations that would otherwise lead to erroneous results.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

This section details the protocols for the analysis of benzophenone in food and environmental matrices using this compound as an internal standard.

Materials and Reagents

-

Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH), all HPLC or pesticide residue grade.

-

Standards: Benzophenone (≥99% purity), this compound (≥98% purity).

-

Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

-

Kits: QuEChERS extraction and cleanup kits (specific sorbents may vary based on the matrix).

-

Water: Ultrapure water (18.2 MΩ·cm).

Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of Benzophenone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with acetonitrile. Store at -20°C.

-

-

Working Standard Solution (e.g., 50 µg/mL):

-

Dilute the primary stock solution of benzophenone with acetonitrile to achieve the desired concentration.

-

-